molecular formula C12H16ClN3O2 B2738434 Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate CAS No. 1322604-81-8

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate

Cat. No.: B2738434
CAS No.: 1322604-81-8
M. Wt: 269.73
InChI Key: KHAMUSVSMZIOQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with piperidine under specific conditions to form the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-yl. This intermediate is then reacted with methyl acetate to produce the final compound . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research and development .

Chemical Reactions Analysis

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is used in the study of nicotinic acetylcholine receptors, which are important for understanding neurotransmission.

    Medicine: Research into potential therapeutic agents for neurological disorders often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes.

Properties

IUPAC Name

methyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-18-12(17)8-9-4-6-16(7-5-9)11-3-2-10(13)14-15-11/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAMUSVSMZIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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